molecular formula C9H9ClO4S B8783573 Methyl 4-chloro-3-(methylsulfonyl)benzoate CAS No. 157069-50-6

Methyl 4-chloro-3-(methylsulfonyl)benzoate

Cat. No. B8783573
M. Wt: 248.68 g/mol
InChI Key: NLPRXDKTULOVCK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(methylsulfonyl)benzoate is a useful research compound. Its molecular formula is C9H9ClO4S and its molecular weight is 248.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-chloro-3-(methylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-3-(methylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

157069-50-6

Product Name

Methyl 4-chloro-3-(methylsulfonyl)benzoate

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

methyl 4-chloro-3-methylsulfonylbenzoate

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5H,1-2H3

InChI Key

NLPRXDKTULOVCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-chloro-3-(methylsulfonyl)benzoic acid (Enamine, 500 mg; 2.13 mmol; 1 eq.) was dissolved in MeOH (10 mL) The solution was cooled down to 0° C. Thionyl chloride (0.62 mL; 8.52 mmol; 4 eq.) was added dropwise.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

250 g of disodium 4-chloro-3-hydroxysulfinylbenzoate were suspended in 500 ml of abs. dimethylformamide at RT, 218 ml of methyl iodide (3.5 mol) were added and the reaction mixture was heated to 60° C. It was subsequently stirred at this temperature for 4 hours, then allowed to stand at RT overnight. The mixture became solid on cooling. It was warmed to 70° C., diluted with 250 ml of abs. dimethylformamide and subsequently stirred at 70° C. for a further 3 hours. The solvent was distilled off, the residue was taken up in 1000 ml of water, stirred for 30 minutes in an ice bath, filtered off with suction and washed 3 times with about 200 ml of water each time, sucked dry and dried in vacuo (50° C.).
Name
disodium 4-chloro-3-hydroxysulfinylbenzoate
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
218 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Chloro-3-[(carboxymethyl)sulfonyl]benzoic acid methyl ester (5.6 g) was mixed with pyridine (10 mL) and the mixture was refluxed for 30 min and then cooled to room temperature. The product was precipitated by adding water (30 mL). The precipitate was filtered, washed with water and dried (yield 2.5 g). 1H-NMR (400 MHz, DMSO-d6) d=3.43 (s, 3H), 3.92 (s, 3H), 7.92 (d, J=8.2 Hz, 1H), 8.24 (dd, J=8.2 Hz, 2.2 Hz, 1H), 8.53 (d, J=2.2 Hz, 1H).
Name
4-Chloro-3-[(carboxymethyl)sulfonyl]benzoic acid methyl ester
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A round bottom flask was charged with 4-chloro-3-sulfinobenzoic acid (12 g, 54.0 mmol), potassium carbonate (15.4 g, 109 mmol) and N,N-dimethylformamide (170 mL). Methyl iodide (16.1 mL, 218 mmol) was added slowly and the reaction was stirred for 4 hours. The reaction mixture was then diluted with water and extracted with EtOAc. The combined organic layers were concentrated under reduced pressure to get the intermediate methyl-4-chloro-3-(methylsulfonyl)benzoate as an off white solid. This was dissolved in methanol (100 mL) and 6N sodium hydroxide (50 mL) was added and the reaction was stirred for 3 hours. Methanol was removed under reduced pressure and water was added to the residue. The resulting mixture was then acidified with 2N HCl at 0° C. and the solid formed was filtered and dried to get the title compound as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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